molecular formula C13H8ClNO4S2 B1628868 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride CAS No. 332361-07-6

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

Cat. No. B1628868
CAS RN: 332361-07-6
M. Wt: 341.8 g/mol
InChI Key: KZRZSNJPWGKGQU-UHFFFAOYSA-N
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Description

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride is a chemical compound that can be purchased from various suppliers . It is often used in scientific research for its diverse applications.


Synthesis Analysis

The synthesis of this compound involves coupling with an ester by heating for 4 hours at 40°C . This process yields colorless crystals of isoindole .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 1,3-dioxoisoindol-2-yl group attached to a thiophene-2-sulfonyl chloride group .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H8ClNO4S2 and a molecular weight of 341.79 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available sources .

Scientific Research Applications

Organic Synthesis and Material Science

  • Versatile Sulfonating Agents : The compound and its analogs have been explored as versatile sulfonating agents for amines, showing significant efficiency in various sulfonation reactions. For example, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound, has been used as a new versatile sulfonating agent for amines, demonstrating easy sulfonation of primary and secondary amines in excellent yields. The Dios group is stable under basic and reductive conditions and is removable by heating in aqueous solutions of trifluoroacetic acid (Sakamoto et al., 2006).

  • Nonlinear Optical Materials : Research into the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics has shown that conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors exhibit efficient optical nonlinearities, high thermal stability, and good transparency. These properties make them suitable for use as nonlinear optical materials (Chou et al., 1996).

Biomedical Research

  • Cytotoxicity Studies : Some derivatives of thiophene sulfonamides have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human fibrosarcoma and mouse hepatoma, showing potential as chemotherapeutic agents (Arsenyan et al., 2016).

  • Antioxidant Activity : Thiophenyl-chalcone derivatives, including compounds similar in functional group arrangement to 5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride, have been synthesized and evaluated for their antioxidant activity. Some of these compounds showed higher antioxidant activity than quercetin, a well-known antioxidant agent. This study highlighted the potential of these compounds in developing new antioxidant agents (Sönmez et al., 2023).

Safety and Hazards

This compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . Specific safety and hazard information is not provided in the available sources .

properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S2/c14-21(18,19)11-6-5-8(20-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRZSNJPWGKGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591081
Record name 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

CAS RN

332361-07-6
Record name 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of 2-(thien-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (6.78 g, 27.87 mmol) in DCM (56 mL) was added dropwise (in about 10 min) chlorosulfonic acid (16.237 g, 139.3 mmol, 9.33 mL, d: 1.74) diluted in DCM (9.3 mL). The reaction mixture was stirred 2 h at −78° C., then 1 h at −40° C. and overnight at rt. The resulting brown solution was poured on ice. The mixture was extracted with DCM (3×200 mL), and the combined organic layers were washed with water (3×200 mL), dried over MgSO4, filtered and concentrated to afford a yellowish oil. This crude product was purified by column chromatography over silica gel (AcOEt/c-Hex 1/4 to 1/3 to 1/2 in about 1 h) to give the title compound as a white solid (6.42 g, 67%). 1H NMR (CDCl3, 300 MHz) δ 7.89 (d, 1H. J=5.5 Hz), 7.87 (d, 1H. J=5.5 Hz), 7.76 (d, 1H, J=5.5 Hz), 7.75 (d, 1H, J=5.5 Hz), 7.71 (d, 1H, J=4.0 Hz), 7.18 (d, 1H, J=4.0 Hz), 5.05 (s, 2H). HPLC (Condition A), Rt: 4.6 min (HPLC purity: 94.8%).
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
9.33 mL
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
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5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 3
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 4
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 5
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride
Reactant of Route 6
5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride

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